molecular formula C10H7BrFNO B1381709 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 1895356-53-2

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1381709
CAS No.: 1895356-53-2
M. Wt: 256.07 g/mol
InChI Key: HKZHGZFMIJYJPB-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine, fluorine, and a formyl group attached to the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of 1-methylindole, followed by formylation at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and Selectfluor or similar reagents for fluorination. The formylation step can be achieved using Vilsmeier-Haack reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques are also crucial in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The formyl group can also participate in covalent interactions with nucleophilic residues in proteins .

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-1H-indole-3-carbaldehyde
  • 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
  • 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Uniqueness: 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is unique due to the simultaneous presence of bromine, fluorine, and a formyl group on the indole ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other indole derivatives. The dual halogenation can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

6-bromo-5-fluoro-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)7-2-9(12)8(11)3-10(7)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZHGZFMIJYJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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